(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534022
InChI: InChI=1S/C15H28N2O4/c1-11(2)17(10-13(18)19)12-7-6-8-16(9-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m1/s1
SMILES: CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C
Molecular Formula: C15H28N2O4
Molecular Weight: 300.39 g/mol

(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13534022

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H28N2O4
Molecular Weight 300.39 g/mol
IUPAC Name 2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C15H28N2O4/c1-11(2)17(10-13(18)19)12-7-6-8-16(9-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m1/s1
Standard InChI Key QRYSZFVRHDBGOQ-GFCCVEGCSA-N
Isomeric SMILES CC(C)N(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
SMILES CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C
Canonical SMILES CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C

Introduction

(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperidine derivatives. These compounds are widely studied for their biological activities and potential therapeutic applications. The presence of both carboxylic acid and amino functional groups classifies it as an amino acid derivative, which allows it to participate in various biochemical interactions.

Synthesis

The synthesis of (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves several key steps, which may vary based on specific laboratory protocols or industrial applications. Generally, these synthetic routes aim to achieve high yields and purity. Continuous flow synthesis techniques can be employed for industrial-scale production to optimize efficiency.

Chemical Reactions and Applications

This compound can participate in various chemical reactions due to its functional groups. Common reactions include hydrolysis and nucleophilic substitutions, which require careful control of reaction conditions such as temperature and solvent choice to optimize yields. Its potential applications are diverse, including ongoing research in drug development and synthetic chemistry.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl esterC15H26N2O4298.38Cyclopropyl amino group, piperidine ring
(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl esterNot specifiedNot specifiedIsopropyl amino group, piperidine ring
(R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterC15H29N3O3299.41Additional amino-acetyl group

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